molecular formula C16H21NO4 B181122 N,N-Diallyl-3,4,5-trimethoxybenzamide CAS No. 73664-76-3

N,N-Diallyl-3,4,5-trimethoxybenzamide

Cat. No.: B181122
CAS No.: 73664-76-3
M. Wt: 291.34 g/mol
InChI Key: QWDULLNANXZPOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Diallyl-3,4,5-trimethoxybenzamide is an organic compound with the molecular formula C16H21NO4. It is a derivative of benzamide, where the benzene ring is substituted with three methoxy groups at positions 3, 4, and 5, and the amide nitrogen is substituted with two allyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diallyl-3,4,5-trimethoxybenzamide typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and minimize impurities. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions: N,N-Diallyl-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N,N-Diallyl-3,4,5-trimethoxybenzamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-Diallyl-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

  • N-allyl-3,4,5-trimethoxybenzamide
  • N-methyl-3,4,5-trimethoxybenzamide
  • N-(2-ethylphenyl)-3,4,5-trimethoxybenzamide
  • N-(3-chlorophenyl)-3,4,5-trimethoxybenzamide

Comparison: N,N-Diallyl-3,4,5-trimethoxybenzamide is unique due to the presence of two allyl groups on the amide nitrogen, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it a valuable subject for further research .

Properties

CAS No.

73664-76-3

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

IUPAC Name

3,4,5-trimethoxy-N,N-bis(prop-2-enyl)benzamide

InChI

InChI=1S/C16H21NO4/c1-6-8-17(9-7-2)16(18)12-10-13(19-3)15(21-5)14(11-12)20-4/h6-7,10-11H,1-2,8-9H2,3-5H3

InChI Key

QWDULLNANXZPOE-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N(CC=C)CC=C

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N(CC=C)CC=C

73664-76-3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.